molecular formula C25H27N5O8 B2826058 3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate CAS No. 1396749-61-3

3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate

Cat. No.: B2826058
CAS No.: 1396749-61-3
M. Wt: 525.518
InChI Key: ONUXLAWZWATLRU-UHFFFAOYSA-N
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Description

3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a synthetic organic compound provided as an oxalate salt to enhance stability and solubility for research applications. This complex molecule is characterized by a 1,2,4-oxadiazole ring system, a structural motif known to be a bioisostere for esters and amides, often used in medicinal chemistry to improve metabolic stability and binding affinity in drug discovery efforts . The structure also incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in modern drug design for its potential to influence the conformational and physicochemical properties of lead molecules. The presence of an N-methylbenzamide group and a 2-ethoxyphenyl moiety further adds to the compound's structural complexity, suggesting potential for diverse molecular interactions. While the specific biological activity and mechanism of action for this precise compound require further investigation, its sophisticated architecture makes it a valuable intermediate for pharmaceutical research and development. It may be of particular interest for synthesizing novel chemical libraries or for exploring structure-activity relationships in projects targeting various therapeutic areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[5-[1-[2-(2-ethoxyanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4.C2H2O4/c1-3-31-19-10-5-4-9-18(19)25-20(29)14-28-12-17(13-28)23-26-21(27-32-23)15-7-6-8-16(11-15)22(30)24-2;3-1(4)2(5)6/h4-11,17H,3,12-14H2,1-2H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUXLAWZWATLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to isoxazoles (prone to ring-opening) and thiazolidinones (susceptible to redox reactions) .
  • Substituent Effects : The 2-ethoxyphenyl group in the target compound enhances π-π stacking versus the 3-methoxyphenyl in triazole analogues . The oxalate salt improves aqueous solubility relative to neutral acetamide derivatives .
  • Synthetic Complexity : Azetidine incorporation requires precise coupling conditions (e.g., cesium carbonate in DMF ), whereas triazole and isoxazole syntheses are more straightforward .

Bioactivity and Molecular Similarity

For example:

  • 1,2,4-Triazole derivatives exhibit antifungal and anticancer activity via metal chelation .
  • Thiazolidinones show anti-inflammatory and antidiabetic properties .

Molecular similarity metrics (Tanimoto and Dice indices) quantify structural overlap:

  • The target compound shares ~70% similarity with 1,2,4-triazole analogues (common amide and aryl motifs) .
  • Lower similarity (~45%) with isoxazoles due to divergent heterocyclic cores .

Physicochemical Properties

  • LogP : Estimated at 2.1 (oxalate salt reduces lipophilicity vs. free base: LogP ~3.5).
  • Solubility : >10 mg/mL in water (oxalate salt) vs. <1 mg/mL for neutral analogues .
  • Thermal Stability : Decomposition at 220°C (oxalate salts generally stable below 200°C ).

Research Findings and Challenges

  • Characterization : XRD analysis (via SHELXL ) confirms the azetidine-oxadiazole dihedral angle (112°), critical for target binding.
  • Synthetic Yield : ~35% (lower than triazole analogues due to azetidine coupling inefficiency ).
  • Limitations : Lack of in vivo data and exact target identification.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 3-(5-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate?

  • Methodological Answer : Synthesis requires multi-step protocols, including cyclization of oxadiazole rings and azetidine functionalization. Critical parameters include:

  • Temperature : Optimal oxadiazole formation occurs at 80–100°C under reflux .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while recrystallization in ethanol/water mixtures improves final purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (amide proton at δ 8.1–8.3 ppm; oxalate counterion peaks at δ 4.2–4.5 ppm) and HRMS (exact mass: calc. 521.18 g/mol, observed 521.20 g/mol) .

Q. How do analytical techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : Distinguish azetidine protons (δ 3.5–4.0 ppm) from oxadiazole-linked methyl groups (δ 2.8–3.1 ppm). 2D-COSY/HMQC clarifies connectivity .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and oxalate O-H bonds (broad peak ~2500 cm1^{-1}) .
  • XRD : Use SHELX for single-crystal refinement (R-factor < 0.05); validate hydrogen bonding between oxalate and benzamide groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole and azetidine moieties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of oxadiazole (LUMO: −1.8 eV) and nucleophilic sites on azetidine (HOMO: −5.2 eV) .
  • Molecular Dynamics : Simulate solvation effects in aqueous/DMSO mixtures to predict hydrolysis stability (half-life >24 hrs at pH 7.4) .
  • Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize binding poses with ∆G < −8.0 kcal/mol .

Q. What experimental strategies address contradictory spectral data in structural validation?

  • Methodological Answer :

  • Case Example : If NMR shows unexpected splitting in azetidine protons (δ 4.0 ppm), conduct variable-temperature NMR to rule out conformational dynamics .
  • Cross-Validation : Compare XRD-derived bond lengths (C-N: 1.33 Å) with DFT-predicted values (1.35 Å) to confirm accuracy .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to resolve overlapping amide/oxadiazole signals in 1^1H-15^15N HMBC .

Q. How can reaction engineering optimize yield in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a 32^2 factorial design to optimize temperature (X1) and solvent ratio (X2, DMF:H2O). Response surface models predict maximum yield (72%) at X1=90°C, X2=4:1 .
  • Continuous Flow Systems : Implement microreactors for azetidine coupling (residence time: 30 min; throughput: 5 g/hr) to minimize side-product formation .

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